2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
The compound 2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a pyrazolo[3,4-b]pyridine core substituted with a pentafluorophenyl ester and a 3-(trifluoromethyl)benzylamino group.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1-methyl-4-[[3-(trifluoromethyl)phenyl]methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F8N4O2/c1-34-20-11(8-33-34)18(31-6-9-3-2-4-10(5-9)22(28,29)30)12(7-32-20)21(35)36-19-16(26)14(24)13(23)15(25)17(19)27/h2-5,7-8H,6H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNGEVGWOXACJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NCC3=CC(=CC=C3)C(F)(F)F)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on existing research findings, highlighting its pharmacological properties and applications.
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities. The presence of multiple fluorine substituents enhances its lipophilicity and stability, making it a candidate for diverse pharmaceutical applications. The molecular formula is with a molecular weight of 516.34 g/mol .
Anticancer Properties
Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate antiproliferative activity against various cancer cell lines including breast, colon, and lung cancers .
- Case Study : A related study evaluated the antiproliferative effects of synthesized pyrazolo derivatives against cancer cell lines. The results indicated that certain derivatives exhibited high cytotoxicity against cervical HeLa and prostate DU 205 cancer cell lines .
Antimicrobial Activity
The pyrazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows for interactions with microbial enzymes or receptors, leading to potential therapeutic effects against bacterial and fungal infections.
- Mechanism : The antimicrobial activity is thought to stem from the inhibition of critical metabolic pathways in microorganisms .
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through modulation of inflammatory pathways.
- Research Findings : Studies have shown that certain pyrazolo compounds can downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB activation .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step requires optimization to ensure high yield and purity.
Synthesis Pathway
- Formation of Pyrazolo Core : Initial reactions involve the condensation of 5-aminopyrazole with appropriate electrophiles.
- Fluorination Steps : Subsequent steps involve selective fluorination to introduce trifluoromethyl and pentafluorophenyl groups.
- Final Coupling : The final product is obtained through coupling reactions that incorporate the desired amino groups .
Applications and Future Directions
The versatility of this compound makes it an attractive target for further research and development in pharmaceuticals.
Potential Applications
- Cancer Therapy : Given its anticancer properties, further studies could explore its efficacy in clinical settings.
- Antimicrobial Treatments : Its antimicrobial activity suggests potential use in developing new antibiotics or antifungal agents.
- Anti-inflammatory Drugs : Investigating its anti-inflammatory effects may lead to new treatments for chronic inflammatory diseases.
Scientific Research Applications
Medicinal Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Studies have shown that the introduction of fluorinated phenyl moieties enhances the compound's potency by improving its interaction with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of trifluoromethyl and pentafluorophenyl groups is believed to contribute to its enhanced membrane permeability and bioactivity against bacteria and fungi .
Neuropharmacological Effects
CNS Activity
Compounds within the pyrazolo[3,4-b]pyridine class have been studied for their neuropharmacological effects. Specifically, they may act as modulators of neurotransmitter systems, showing promise in treating conditions such as anxiety and depression . The specific compound may influence GABAergic pathways, which are crucial for maintaining neuronal excitability.
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound suggest potential applications in agrochemicals. Pyrazolo[3,4-b]pyridines have been explored for their insecticidal and herbicidal properties. The fluorinated substituents may enhance the stability and efficacy of these compounds in agricultural settings .
Synthesis and Chemical Research
Synthetic Pathways
The synthesis of this compound has been documented through various methodologies involving multi-step reactions that utilize readily available precursors. The ability to efficiently synthesize such compounds is crucial for further research and development in pharmaceutical applications .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
Ongoing SAR studies aim to elucidate the relationship between the chemical structure of pyrazolo[3,4-b]pyridines and their biological activities. Modifications to the fluorinated groups can lead to variations in potency and selectivity against specific biological targets .
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct biological or pharmacokinetic data for the target compound are unavailable. Insights are extrapolated from analogs, necessitating further empirical studies.
Q & A
Q. How can researchers optimize the synthesis of pyrazolo[3,4-b]pyridine derivatives like this compound to improve yields?
Methodological Answer: The synthesis of pyrazolo[3,4-b]pyridine scaffolds often involves cyclocondensation of substituted pyrazole amines with ketoesters. For example, trifluoroacetic acid (TFA) catalysis in toluene under reflux (120°C) has been used to form the pyrazolo[3,4-b]pyridine core with yields up to 75% . Key optimizations include:
- Catalyst selection: TFA (30 mol%) improves regioselectivity and reduces side reactions.
- Solvent choice: Toluene or DME (dimethoxyethane) minimizes decomposition of fluorinated intermediates.
- Microwave-assisted synthesis: Reduces reaction time (e.g., 2 hours at 140°C) for Suzuki-Miyaura cross-coupling steps, as demonstrated in analogous pyrazolo[3,4-b]pyridine syntheses .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy: and NMR are essential for confirming substituent positions (e.g., pentafluorophenyl group) and detecting regioisomers. For example, splitting patterns in aromatic regions (δ 7.4–8.2 ppm) distinguish benzylamino vs. trifluoromethyl groups .
- Mass spectrometry (ESI-MS): Validates molecular weight (e.g., calculated m/z 567.1 vs. observed 567.0 ).
- X-ray crystallography: Resolves ambiguities in stereochemistry, particularly for fluorine substituents, as shown in related pyrazolo[1,5-a]pyrimidine structures .
Q. What solvent systems are recommended for improving solubility during biological assays?
Methodological Answer: Fluorinated pyrazolo[3,4-b]pyridines often exhibit poor aqueous solubility. Strategies include:
- Co-solvent systems: DMSO/PBS mixtures (≤10% DMSO) for in vitro assays.
- Surfactant-assisted dispersion: Polysorbate-80 (0.1% w/v) enhances solubility in pharmacokinetic studies .
- Crystallization screening: Ethyl acetate/hexane gradients (3:1) yield stable crystalline forms for X-ray analysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting kinase inhibition?
Methodological Answer:
- Core modifications: Replacing the pentafluorophenyl group with chlorophenyl (e.g., 4-chlorophenyl) reduces steric hindrance, improving binding to ATP pockets in kinases like CHK1 .
- Amino substituents: The [3-(trifluoromethyl)benzyl]amino group enhances hydrophobic interactions, as shown in Mycobacterium tuberculosis inhibitors (IC = 0.8 μM) .
- Fluorine substitution patterns: 2,3,4,5,6-Pentafluorophenyl increases metabolic stability by blocking cytochrome P450 oxidation sites .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?
Methodological Answer:
- Metabolite profiling: LC-MS/MS identifies active metabolites (e.g., de-esterified carboxylate derivatives) that may contribute to in vivo activity .
- Plasma protein binding assays: Fluorinated compounds often exhibit high albumin binding (>95%), reducing free drug concentrations. Equilibrium dialysis adjusts dosing regimens .
- Species-specific differences: Murine vs. human liver microsome stability assays (e.g., t = 45 vs. 120 minutes) explain discrepancies in efficacy .
Q. What computational methods predict the binding mode of this compound to fluorophore-tagged biological targets?
Methodological Answer:
- Docking simulations: AutoDock Vina or Schrödinger Glide models interactions with fluorophore-tagged CD80 (e.g., binding energy ≤ -9.0 kcal/mol for pyrazolo[3,4-b]pyridines) .
- Molecular dynamics (MD): 100-ns simulations in GROMACS assess stability of the benzylamino group in hydrophobic pockets .
- Free energy perturbation (FEP): Quantifies contributions of fluorine atoms to binding affinity (ΔΔG ≤ -2.5 kcal/mol per CF group) .
Q. How can researchers address low yields in late-stage functionalization of the pyrazolo[3,4-b]pyridine core?
Methodological Answer:
- Protecting group strategies: Boc-protected amines (e.g., tert-butoxycarbonyl) prevent side reactions during benzylation .
- Flow chemistry: Continuous-flow reactors improve mixing and heat transfer for exothermic trifluoromethylation steps (yield increase from 40% to 68%) .
- Statistical optimization: Design of Experiments (DoE) identifies optimal temperature (80–100°C) and catalyst loading (10–20 mol% PdCl) for Suzuki couplings .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported IC50_{50}50 values for analogs across different studies?
Methodological Answer:
- Standardized assay protocols: Use ATP concentrations fixed at 1 mM for kinase assays to minimize variability .
- Counter-screening: Test against off-target kinases (e.g., CDK2, EGFR) to confirm selectivity .
- Crystallographic validation: Co-crystal structures resolve ambiguities in binding modes (e.g., flipped pyridine orientation in CHK1 vs. CD80) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
